Arachidonic acid-d5

Overview

Description

Arachidonic Acid-d5 is a deuterated form of arachidonic acid, a polyunsaturated omega-6 fatty acid. The deuterium atoms replace five hydrogen atoms in the molecule, making it useful as an internal standard in mass spectrometry. Arachidonic acid itself is a crucial component of cell membranes and a precursor for bioactive lipid mediators such as prostaglandins, thromboxanes, and leukotrienes .

Scientific Research Applications

Arachidonic Acid-d5 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Biology: Studied for its role in cell signaling and membrane dynamics.

Medicine: Investigated for its involvement in inflammatory diseases and potential therapeutic targets.

Industry: Utilized in the production of high-purity lipid standards for research and development.

Mechanism of Action

Target of Action

Arachidonic Acid-d5 primarily targets enzymes such as cyclooxygenase, lipoxygenase, and cytochrome P450 . These enzymes are crucial in the metabolism of Arachidonic Acid into diverse bioactive compounds . For instance, this compound has been found to be involved in the production of Resolvin D5, a specialized pro-resolving mediator (SPM) that modulates inflammation and its resolution .

Mode of Action

This compound interacts with its targets, the enzymes, to produce bioactive compounds. For example, in the presence of all-trans retinoic acid (ATRA), there is an increased production of Resolvin D5, which is linked to the nuclear translocation of arachidonate-15-lipoxygenase (ALOX15) .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is metabolized into bioactive compounds through three major enzymatic pathways: the cyclooxygenase pathway, lipoxygenase pathway, and cytochrome P450 pathway . These pathways lead to the production of eicosanoids, which are crucial bioactive lipids that play diverse roles in the pro-inflammatory, anti-inflammatory, and resolving phases of injury .

Pharmacokinetics

The rate-limiting enzymes for PUFA conversion, Delta-5 (D5D) and Delta-6 desaturases (D6D), are recognized as the main determinants of PUFA levels .

Result of Action

The action of this compound results in the production of bioactive compounds that have various effects at the molecular and cellular level. For instance, Arachidonic Acid-derived prostaglandins contribute to the development of inflammation as intercellular pro-inflammatory mediators and promote the excitability of the peripheral somatosensory system, contributing to pain exacerbation . In the context of cancer, the inhibition of Resolvin D5 formation increases cancer cell invasion, whereas the addition of this molecule reduces activated pancreatic stellate cell-mediated cancer cell invasion .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the secretion profile of SPMs from pancreatic stellate cells can be modulated by rendering these cells activated or quiescent . Furthermore, the circulating concentrations of Resolvin D5 levels were found to be decreased in the peripheral blood of metastatic pancreatic ductal adenocarcinoma patients compared with non-metastatic patients .

Biochemical Analysis

Biochemical Properties

Arachidonic acid-d5 participates in various biochemical reactions, primarily as a precursor to bioactive lipids such as prostaglandins, thromboxanes, and leukotrienes. These metabolites are synthesized through the action of enzymes like cyclooxygenases, lipoxygenases, and cytochrome P450 monooxygenases . This compound interacts with phospholipase A2, which releases it from membrane phospholipids, making it available for further enzymatic conversion . The interactions between this compound and these enzymes are essential for the production of eicosanoids, which are involved in inflammatory responses and other physiological processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and metabolism. It plays a pivotal role in the activation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . These pathways regulate the expression of genes involved in inflammation, cell proliferation, and apoptosis. Additionally, this compound affects cellular metabolism by modulating the activity of enzymes involved in lipid metabolism, thereby influencing the production of bioactive lipids.

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to various eicosanoids through enzymatic pathways. Cyclooxygenases convert this compound to prostaglandin H2, which is further metabolized to other prostaglandins and thromboxanes . Lipoxygenases convert this compound to hydroperoxyeicosatetraenoic acids (HPETEs), which are then reduced to hydroxyeicosatetraenoic acids (HETEs) and leukotrienes . These eicosanoids bind to specific receptors on target cells, initiating signal transduction cascades that lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time due to its stability and degradation. This compound is relatively stable under controlled conditions, but it can undergo oxidation and degradation when exposed to light, heat, or oxygen . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of chronic inflammation and prolonged exposure to inflammatory stimuli.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can modulate inflammatory responses and promote the resolution of inflammation . At high doses, it can lead to adverse effects such as increased oxidative stress and tissue damage . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response, and exceeding this threshold can result in toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the cyclooxygenase, lipoxygenase, and cytochrome P450 pathways . These pathways lead to the production of various eicosanoids, which play critical roles in inflammation, immune responses, and cellular signaling. Enzymes such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) are key players in the metabolism of this compound, converting it to prostaglandins and thromboxanes. Lipoxygenases convert this compound to leukotrienes and HETEs, which are involved in immune responses and inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Arachidonic Acid-d5 can be synthesized through the hydrogenation of arachidonic acid using deuterium gas. The process involves the selective replacement of hydrogen atoms with deuterium atoms under controlled conditions. The reaction typically requires a catalyst such as palladium on carbon and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound involves large-scale hydrogenation processes. The deuterium gas is introduced into a reactor containing arachidonic acid and a suitable catalyst. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the deuterated product .

Chemical Reactions Analysis

Types of Reactions: Arachidonic Acid-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Reduction: Involves the addition of hydrogen atoms to the double bonds in the molecule.

Substitution: Deuterium atoms can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Enzymes like cyclooxygenase and lipoxygenase, along with molecular oxygen.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

Substitution: Various reagents depending on the desired functional group to be introduced.

Major Products Formed:

Prostaglandins: Bioactive lipids involved in inflammation and other physiological processes.

Thromboxanes: Play a role in platelet aggregation and blood clotting.

Leukotrienes: Involved in immune responses and inflammation.

Comparison with Similar Compounds

Arachidonic Acid: The non-deuterated form, widely studied for its role in inflammation and cell signaling.

Eicosapentaenoic Acid: An omega-3 fatty acid with anti-inflammatory properties.

Docosahexaenoic Acid: Another omega-3 fatty acid, essential for brain and eye health.

Uniqueness: Arachidonic Acid-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in mass spectrometry studies. This makes it a valuable tool in research applications where accurate measurement of arachidonic acid and its metabolites is critical .

Properties

IUPAC Name |

(5Z,8Z,11Z,14Z)-19,19,20,20,20-pentadeuterioicosa-5,8,11,14-tetraenoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i1D3,2D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXBAPSDXZZRGB-QHIWQZJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

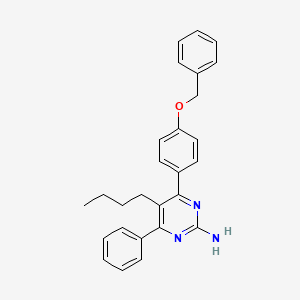

![7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine](/img/structure/B3025822.png)

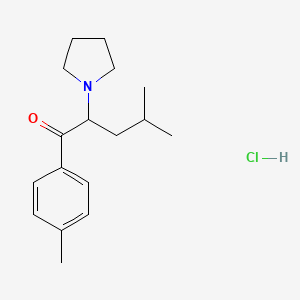

![(3S)-2,3-dihydro-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-3-benzofuranacetic acid](/img/structure/B3025825.png)

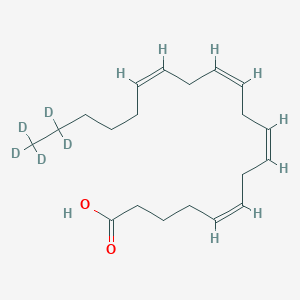

![6,7,8,9-tetrahydro-9-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-pyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3025826.png)

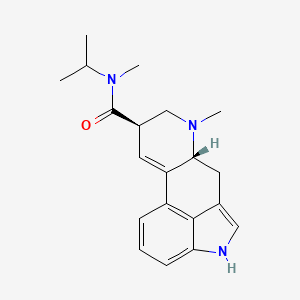

![N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine](/img/structure/B3025838.png)